rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid
CAS No.:
Cat. No.: VC18041517
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O2 |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | (1R,2S,5R,6S)-tricyclo[4.2.0.02,5]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12O2/c10-9(11)7-3-6-4-1-2-5(4)8(6)7/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7?,8-/m0/s1 |
| Standard InChI Key | XPDDLZIGJLBBMJ-ZABIVDPXSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@H]1[C@@H]3[C@H]2C(C3)C(=O)O |
| Canonical SMILES | C1CC2C1C3C2C(C3)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The tricyclo[4.2.0.0²,⁵]octane framework consists of a bicyclo[4.2.0]octane system fused with a cyclopropane ring at positions 2 and 5. This arrangement creates a rigid, three-dimensional structure with limited rotational freedom (rotatable bond count = 1) . The carboxylic acid moiety at position 3 introduces a polar functional group capable of hydrogen bonding, which may enhance interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.08372 Da |
| logP | 1.22 |
| Rotatable Bonds | 1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 37 Ų |
The compound’s stereochemical complexity arises from four chiral centers (1R,2S,5R,6S), generating a racemic mixture (rac-) that complicates enantiomeric resolution. Unlike nitrogen-containing analogs (e.g., azabicyclo derivatives), the absence of heteroatoms in the core structure reduces basicity and alters solubility profiles .
Synthetic Methodologies
Core Framework Construction
The synthesis of tricyclo[4.2.0.0²,⁵]octane derivatives often begins with cyclopropanation strategies. Transition-metal-catalyzed methods, such as those employing Rh(II) complexes, enable the formation of strained cyclopropane rings via carbene transfer reactions . For instance, intramolecular cyclopropanation of diazo compounds has been utilized to construct similar tricyclic systems in natural product synthesis .
Racemic Resolution Challenges
The racemic nature of the compound necessitates chiral resolution techniques. High-performance liquid chromatography (HPLC) with amylose-based chiral stationary phases has been effective in separating enantiomers of structurally related tricyclic compounds . Kinetic resolution using lipase-catalyzed hydrolysis represents another viable approach, though its applicability to this specific scaffold remains underexplored.
Table 2: Representative Synthetic Intermediates and Conditions
| Intermediate | Purpose | Key Reaction Conditions |
|---|---|---|
| Tricyclic ester | Core structure | Rh(II)-catalyzed cyclopropanation, 80°C, 12h |
| Hydroxy acid precursor | Carboxylic acid formation | LiOH (1M), THF/water, reflux |
Comparative Analysis with Related Tricyclic Compounds
Structural Rigidity vs. Synthetic Accessibility
The tricyclo[4.2.0.0²,⁵]octane system exhibits greater steric hindrance compared to bicyclo[3.3.0] or [3.2.1] analogs. This rigidity enhances binding selectivity in receptor-ligand interactions but complicates synthetic routes requiring precise stereocontrol . For example, azabicyclo[3.3.0]octane derivatives benefit from nitrogen’s directing effects in asymmetric catalysis, a feature absent in the all-carbon scaffold of the target compound .
Functional Group Influence on Reactivity
The carboxylic acid group differentiates this compound from ester or amide derivatives. Its ionization state at physiological pH (predominantly deprotonated) impacts membrane permeability and target engagement. In contrast, methyl ester analogs exhibit higher logP values (e.g., ~2.1) and improved blood-brain barrier penetration .
Prospective Applications and Research Directions
Medicinal Chemistry
The rigid tricyclic core may serve as a conformationally restricted scaffold for central nervous system (CNS) drug discovery. Structural analogs of tricyclic antidepressants (e.g., amitriptyline) demonstrate that such frameworks can modulate neurotransmitter reuptake proteins . Preliminary computational docking studies suggest that the carboxylic acid moiety could anchor the molecule in enzyme active sites, though experimental validation is pending.
Materials Science
The compound’s stability under acidic conditions (due to the absence of hydrolytically labile groups like esters) positions it as a candidate for polymeric materials requiring durability in harsh environments. Crosslinking via the carboxylic acid group could yield networks with tailored mechanical properties.
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